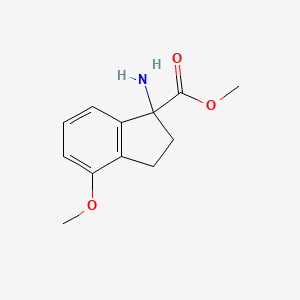

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate

説明

特性

IUPAC Name |

methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2/h3-5H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRHDBRCAXDOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization and Indene Core Formation

- Starting from 4-methoxybenzaldehyde , a base-catalyzed condensation with malonic acid derivatives can be employed to form an intermediate that undergoes cyclization to generate the 2,3-dihydro-1H-indene skeleton.

- The cyclization step is often base-promoted, using reagents such as sodium ethoxide or potassium carbonate in alcoholic solvents.

- Control of reaction temperature and time is critical to optimize yield and selectivity.

Methoxylation

- If the starting material lacks the methoxy group, selective methoxylation can be performed by treating the hydroxy-substituted intermediate with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- This step ensures the installation of the methoxy group at the 4-position on the aromatic ring.

Amination at Position 1

- The amino group at the 1-position can be introduced through reductive amination of the corresponding ketone intermediate using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Alternatively, nucleophilic substitution of a leaving group at position 1 with an amine nucleophile can be employed.

Esterification to Methyl Ester

- The carboxylic acid intermediate is converted to the methyl ester by refluxing with methanol in the presence of strong acid catalysts like sulfuric acid or hydrochloric acid.

- This reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

- The esterification step is followed by neutralization and purification, often by recrystallization or chromatography.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Base (NaOEt, K2CO3), alcoholic solvent | Temperature: 50–80 °C; Time: 2–6 h |

| Methoxylation | Methyl iodide or dimethyl sulfate, K2CO3 | Room temperature to 50 °C; 1–3 h |

| Amination | Ammonia or amine, NaBH3CN or H2/Pd catalyst | Mild conditions; inert atmosphere |

| Esterification | Methanol, H2SO4 or HCl catalyst | Reflux 4–8 h; removal of water to drive equilibrium |

Purification and Characterization

- Purification is achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.

- Characterization includes NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Data Table of Related Indene Derivatives Preparation

Research Findings and Notes

- The presence of the methoxy group at the 4-position influences the electronic properties and reactivity of the indene ring, affecting the efficiency of amination and esterification steps.

- Reductive amination conditions must be optimized to avoid over-reduction or side reactions.

- The use of modern catalytic systems and continuous flow reactors can improve yields and scalability.

- Solubility and formulation data indicate that the compound is typically dissolved in DMSO or corn oil for in vivo studies, requiring careful preparation to ensure clarity and stability.

化学反応の分析

Types of Reactions

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst or under heat.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indene derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

類似化合物との比較

The following table summarizes key structural and functional differences between Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate and its analogs, along with their reported applications:

Structural and Functional Insights

Amino and Methoxy Substitutions

- The methoxy group at C4 in the target compound contrasts with analogs bearing methoxy groups at C7 (e.g., ) or lacking this substituent (e.g., I-6 ). Positional differences influence electronic effects (e.g., para-directing nature of OMe) and steric hindrance, which can alter reactivity in further synthetic steps.

Carboxylate Ester Variations

- Analogs with carboxylates at C2 (e.g., ) or side chains (e.g., ) may exhibit distinct metabolic stability and bioavailability.

Bioactivity Correlations

- The compound isolated from Fernandoa adenophylla demonstrates that hydroxyl and prenyl groups significantly enhance anti-inflammatory and anti-diabetic activities.

- Keto groups (e.g., in compound 12 and ) are often associated with electrophilic reactivity, making these analogs suitable for nucleophilic addition reactions in drug design.

生物活性

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 221.25 g/mol. This compound features a unique structure that includes an amino group, a methoxy group, and a carboxylate moiety, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The structural arrangement of this compound is characterized by:

- Amino Group : Located at the 1-position, which can enhance hydrogen bonding and influence receptor interactions.

- Methoxy Group : Positioned at the 4-position, providing electron-donating properties that may affect the compound's reactivity and solubility.

- Carboxylate Group : At the 1-position, contributing to its acidity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Antitumor Activity

Studies have indicated that compounds structurally related to this compound exhibit significant antitumor effects. For instance, derivatives of indane structures have been shown to inhibit cancer cell proliferation in various models. A recent study demonstrated that similar compounds can induce apoptosis in breast cancer cells through mitochondrial pathways .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Research indicates that compounds derived from indane structures may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | Moderate | Significant |

| Indinavir | Structure | High | Low | Low |

| Donepezil | Structure | Moderate | Moderate | Moderate |

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers explored the effects of various indane derivatives on human cancer cell lines. This compound showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Screening

A screening of various derivatives against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。